tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Description
tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole core. Its structure includes a tert-butyl carbamate protecting group at position 5, an amino group at position 3, and a methyl substituent at position 2. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as Danusertib (PHA-739358), which has undergone clinical trials for leukemia treatment . The tert-butyl group enhances solubility and stability, while the amino group provides a reactive site for further functionalization.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6,12H2,1-4H3 |
InChI Key |
ODIVUTYLRSRFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Dihydropyrrolo[3,4-c]pyrazole Core
Method A: Cyclization of Pyrazolyl Precursors
A common approach involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds:
- React hydrazine derivatives with α,β-unsaturated ketones or aldehydes under acidic or basic conditions.
- Use of microwave-assisted cyclization to improve yields.
- Condensation of 3-aminopyrazole derivatives with α,β-unsaturated ketones (e.g., methyl vinyl ketone) under reflux in ethanol, followed by cyclization to form the core scaffold.
Reference:
Esterification to Introduce the tert-Butyl Ester
Method B: Direct Esterification
- Starting from the carboxylic acid precursor, tert-butyl esterification can be achieved via:
- Reaction with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or using tert-butyl chloroformate.
- Alternatively, use of di-tert-butyl dicarbonate (Boc anhydride) with catalytic acid to form the tert-butyl ester.
- Reacting the acid with tert-butyl alcohol under reflux with catalytic sulfuric acid yields the tert-butyl ester.
Reference:
- The synthesis of tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate is well-documented, with typical yields around 44%, as reported in chemical literature.
Reference:
- Patent literature describes similar functionalizations for analogous heterocycles, emphasizing regioselectivity and protecting group strategies.
Specific Synthesis Protocol (Representative)
Step 1: Synthesis of the dihydropyrrolo[3,4-c]pyrazole core
- Condense hydrazine derivatives with α,β-unsaturated ketones in ethanol at reflux.
- Cyclize under acidic conditions to form the heterocyclic core.
Step 2: Esterification
- Dissolve the core in tetrahydrofuran.
- Add di-tert-butyl dicarbonate and catalytic base to form the tert-butyl ester at position 5.
Step 3: Functionalization
- Methylate the core at position 2 using methyl iodide and potassium carbonate.
- Introduce the amino group at position 3 via nucleophilic substitution with ammonia or a primary amine.
Step 4: Purification
- Purify the product via silica gel chromatography using a petroleum ether/ethyl acetate gradient.
- Confirm structure via NMR, MS, and IR spectroscopy.
Data Tables and In-Depth Research Findings
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Core formation | Hydrazine derivative + α,β-unsaturated ketone | Reflux in ethanol | ~70% | Cyclization via nucleophilic attack |
| Esterification | tert-Butyl alcohol + di-tert-butyl dicarbonate | Reflux, catalytic acid | 44% | Purification by chromatography |
| Methylation | Methyl iodide + K2CO3 | Room temperature | ~60% | Regioselective at position 2 |
| Amination | NH3 or primary amine | Reflux in ethanol | ~65% | Nucleophilic substitution |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. The amino group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can be contextualized by comparing it to analogous pyrrolo-pyrazole derivatives. Key differences lie in substituent positions, stereochemistry, and resultant physicochemical or biological properties.
Structural Modifications and Substituent Effects
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 398491-59-3) Difference: Lacks the 2-methyl group present in the target compound. This derivative is also used in Danusertib synthesis but may exhibit different pharmacokinetic profiles due to altered lipophilicity .
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate Difference: Substitutes the amino group at position 3 with a pyrrole ring. However, it may reduce solubility compared to the amino-substituted analog .
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 1196155-07-3) Difference: Features an isopropyl group at position 6 instead of hydrogen. This compound is noted for its use in high-throughput drug discovery .
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS 1280210-79-8) Difference: Lacks both the 3-amino and 2-methyl substituents. Impact: The simpler structure is easier to synthesize but offers fewer sites for derivatization, limiting its utility in complex drug scaffolds .
Physicochemical Properties
Key Observations :
- The target compound’s methyl group increases molecular weight and LogP compared to the non-methylated analog, suggesting improved membrane permeability.
Biological Activity
tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 238.29 g/mol
- CAS Number : 1244772-00-6
Anti-inflammatory Effects
Recent studies have indicated that derivatives of the pyrazolo[3,4-c]pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study: COX Inhibition
In vitro assays demonstrated that certain derivatives effectively suppressed COX-2 activity. The half-maximal inhibitory concentration (IC) values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib:
Anticancer Potential
The compound has also been linked to anticancer activities, particularly in the context of leukemia treatment. It is a precursor in the synthesis of Danusertib (PHA-739358), which has shown promise in clinical trials for treating various cancers.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the molecular structure can enhance its potency and selectivity against specific biological targets.
Key Findings in SAR Studies:
- Substituents : Electron-donating groups at specific positions on the pyrazole ring significantly improve anti-inflammatory activity.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced binding affinity to target proteins.
Synthesis and Characterization
The synthesis of this compound involves several steps that include cyclization reactions and functional group modifications. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Studies
Pharmacological evaluations have been conducted using various animal models to assess the efficacy and safety profile of the compound:
- Carrageenan-induced paw edema : This model demonstrated significant reduction in inflammation when treated with the compound.
- Cotton pellet-induced granuloma : Results indicated a decrease in granuloma formation, further supporting its anti-inflammatory potential.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
